molecular formula C7H6N3O4S+ B12063281 (4-carboxyphenyl)sulfonylimino-iminoazanium

(4-carboxyphenyl)sulfonylimino-iminoazanium

Cat. No.: B12063281
M. Wt: 228.21 g/mol
InChI Key: IMQRODWPFHSIAW-UHFFFAOYSA-O
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Description

(4-Carboxyphenyl)sulfonylimino-iminoazanium is a complex organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-carboxyphenyl)sulfonylimino-iminoazanium typically involves the following steps:

    Formation of the Sulfonyl Group: The sulfonyl group can be introduced to the phenyl ring through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Introduction of the Carboxyl Group: The carboxyl group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Formation of the Imino Group: The imino group can be introduced through reactions involving amines and aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the imino group.

    Reduction Products: Sulfide or thiol derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Carboxyphenyl)sulfonylimino-iminoazanium has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-carboxyphenyl)sulfonylimino-iminoazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and imino groups can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The carboxyl group can enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

    (4-Carboxyphenyl)sulfonylhydrazine: Similar structure but with a hydrazine group instead of an imino group.

    (4-Carboxyphenyl)sulfonylamine: Contains an amine group instead of an imino group.

    (4-Carboxyphenyl)sulfonylchloride: Features a sulfonyl chloride group instead of an imino group.

Uniqueness: (4-Carboxyphenyl)sulfonylimino-iminoazanium is unique due to the presence of both sulfonyl and imino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C7H6N3O4S+

Molecular Weight

228.21 g/mol

IUPAC Name

(4-carboxyphenyl)sulfonylimino-iminoazanium

InChI

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4,8H/p+1

InChI Key

IMQRODWPFHSIAW-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=N

Origin of Product

United States

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